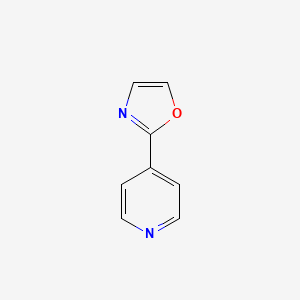
2-(Pyridin-4-yl)oxazole
Descripción general
Descripción
2-(Pyridin-4-yl)oxazole is a heterocyclic compound that belongs to the oxazole group of compounds. It has a molecular weight of 146.15 g/mol and a molecular formula of C8H6N2O . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
A synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes has been developed . This method employs Pd(TFA)2 as the catalyst in n-octane . The cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-4-yl)oxazole consists of a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom . The InChI code for this compound is 1S/C8H6N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H .Chemical Reactions Analysis
The chemical reactions involving 2-(Pyridin-4-yl)oxazole are primarily centered around its synthesis. The cascade reaction used for its synthesis involves the condensation of picolinamide and two aldehyde molecules .Physical And Chemical Properties Analysis
2-(Pyridin-4-yl)oxazole is a pale-yellow to yellow-brown solid . It has a molecular weight of 146.15 g/mol and a molecular formula of C8H6N2O .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Oxazole, the core structure in “2-(Pyridin-4-yl)oxazole”, is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s presence in a large number of drugs and biologically relevant molecules makes it a significant component in medicinal chemistry .
Antimicrobial Activity
Oxazole derivatives have been found to exhibit antimicrobial activity . They have been used in the synthesis of new chemical entities that have shown potential against various bacterial strains .
Anticancer Activity
Oxazole derivatives have also been associated with anticancer activity . They have been used in the development of potential therapeutic agents for the treatment of various types of cancer .
Anti-inflammatory Activity
Oxazole derivatives have shown potential as anti-inflammatory agents . They have been used in the synthesis of drugs for the treatment of inflammation-related conditions .
Antidiabetic Activity
Oxazole derivatives have been associated with antidiabetic activity . They have been used in the development of potential therapeutic agents for the treatment of diabetes .
Antiobesity Activity
Oxazole derivatives have shown potential as antiobesity agents . They have been used in the development of drugs for the treatment of obesity .
Antioxidant Activity
Oxazole derivatives have been found to exhibit antioxidant activity . They have been used in the synthesis of new chemical entities that have shown potential as antioxidants .
Electrochromic Applications
“2-(Pyridin-4-yl)oxazole” has been used in the synthesis of electrochromic derivatives . These derivatives have potential applications in the development of electrochromic devices .
Propiedades
IUPAC Name |
2-pyridin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLZMUSLZZNHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395937 | |
| Record name | Pyridine, 4-(2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)oxazole | |
CAS RN |
5998-92-5 | |
| Record name | Pyridine, 4-(2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



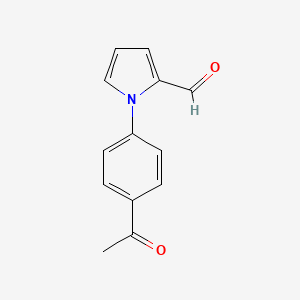
![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B1308750.png)
![3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile](/img/structure/B1308755.png)


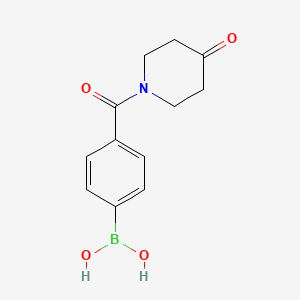

![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)

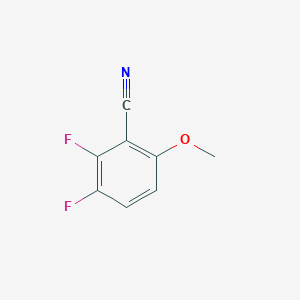
![(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1308798.png)
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)
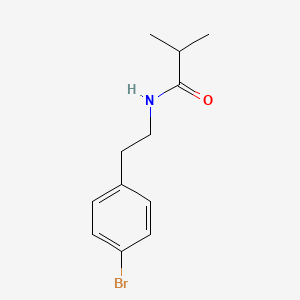
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)